molecular formula C6H8O2 B100122 cis-Cyclohexa-3,5-diene-1,2-diol CAS No. 17793-95-2

cis-Cyclohexa-3,5-diene-1,2-diol

Cat. No. B100122
CAS RN: 17793-95-2
M. Wt: 112.13 g/mol
InChI Key: YDRSQRPHLBEPTP-OLQVQODUSA-N
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Description

Cis-Cyclohexa-3,5-diene-1,2-diol is the cis-stereoisomer of cyclohexa-3,5-diene-1,2-diol . It has a molecular formula of C6H8O2 and an average mass of 112.12652 . It is widely used in the pharmaceutical industry and chemical industries for polymer productions .


Synthesis Analysis

The common soil microorganism Pseudomonas putida is able to synthesize cis-3,5-cyclohexadiene-1,2-diol (DHCD) from benzene, catalyzed by the enzyme dioxygenase . Large-scale synthesis of DHCD has been demonstrated .


Molecular Structure Analysis

The molecular structure of cis-Cyclohexa-3,5-diene-1,2-diol is represented by the InChI string: InChI=1S/C6H8O2/c7-5-3-1-2-4-6(5)8/h1-8H/t5-,6+ .


Chemical Reactions Analysis

The reaction of the dienes with diphenylketene to give the [2 + 2]-adducts and the [4 + 2]-adducts has been found to occur by an ionic mechanism involving the zwitterion . N-Phenylmaleimide adds to cis-cyclohexa-1,3-diene-1,2-diol and its derivatives preferentially to the face of the diene syn to the oxygen substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of cis-Cyclohexa-3,5-diene-1,2-diol include a molecular formula of C6H8O2, a net charge of 0, an average mass of 112.12652, and a mono-isotopic mass of 112.05243 .

Scientific Research Applications

Synthesis of Derivatives

cis-Cyclohexa-3,5-diene-1,2-diol has been utilized in the synthesis of various derivatives. For instance, it has been converted into 5-substituted conduritols D by catalytic osmylation, showcasing its potential in preparing homochiral 5-deuteriated conduritol D (Carless, Busia, Dove, & Malik, 1993). Additionally, its conversion into optically pure 4 in a sequence involving asymmetrization of meso-diol 3 has been demonstrated, highlighting its role in synthesizing compounds like methyl shikimate from benzene (Johnson, Adams, & Collins, 1993).

Chemical Reactions and Additions

The compound is involved in various chemical reactions, including bromination processes. It has been used in the establishment of configurations of bromocyclohexanes and dibromocyclohexenes, contributing to the understanding of bromination mechanisms (Han, Khedekar, Masnovi, & Baker, 1999). Moreover, its reactions with N-substituted maleimides, diphenylketene, dichlorocarbene, and ethoxycarbonylcarbene have been explored, expanding its applications in carbene addition reactions (Downing et al., 1990).

Biotransformation and Metabolic Engineering

cis-Cyclohexa-3,5-diene-1,2-diol plays a significant role in biotransformation processes. The bacterial biotransformation of substituted benzenes into 3-halogenated cis-dihydrodiols showcases its use as a chiral synthon in preparing various natural substances (Lee & Cheong, 2001). It also participates in the conversion of substituted benzoates into cis-diols by engineered strains of Pseudomonas, illustrating its application in environmental microbiology (Wubbolts & Timmis, 1990).

Future Directions

The production of cis-3,5-cyclohexadiene-1,2-diol (DHCD) from aromatic compounds and their polymerization into poly (p-phenylene) (or PPP) has potential applications in industries demanding high performance, such as electronics and aerospace . The development of process technology for the commercialization of this new polymer and chemical intermediates is a promising future direction .

properties

IUPAC Name

(1R,2S)-cyclohexa-3,5-diene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-5-3-1-2-4-6(5)8/h1-8H/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRSQRPHLBEPTP-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@H]([C@H](C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70880013
Record name cis-3,5-Cyclohexadiene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70880013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Cyclohexa-3,5-diene-1,2-diol

CAS RN

17793-95-2
Record name rel-(1R,2S)-3,5-Cyclohexadiene-1,2-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17793-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Cyclohexadiene-1,2-diol, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017793952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-3,5-Cyclohexadiene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70880013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-Cyclohexa-3,5-diene-1,2-diol
Reactant of Route 2
cis-Cyclohexa-3,5-diene-1,2-diol
Reactant of Route 3
cis-Cyclohexa-3,5-diene-1,2-diol
Reactant of Route 4
cis-Cyclohexa-3,5-diene-1,2-diol
Reactant of Route 5
cis-Cyclohexa-3,5-diene-1,2-diol
Reactant of Route 6
cis-Cyclohexa-3,5-diene-1,2-diol

Citations

For This Compound
71
Citations
JR Gillard, DJ Burnell - Canadian Journal of Chemistry, 1992 - cdnsciencepub.com
N-Phenylmaleimide undergoes Diels–Alder cycloaddition predominantly to the face of cis-cyclohexa-3,5-diene-1,2-diol (3) syn to the oxygen functions. Derivatization can be used to …
Number of citations: 29 cdnsciencepub.com
A Patti, C Sanfilippo, M Piattelli… - The Journal of Organic …, 1996 - academia.edu
Conduritols AF (5-cyclohexene-1, 2, 3, 4-tetrols) 1 are a class of cyclitols of great relevance in the synthesis of inositol derivatives, such as the antidiabetic (+)-pinitol2 and the putative …
Number of citations: 28 www.academia.edu
X Han, RN Khedekar, J Masnovi… - The Journal of Organic …, 1999 - ACS Publications
The configuration of 1,2,3,4-tetrabromocyclohexane (mp 90 C), 5a, has been established as 1,2t,3t,4c by an X-ray crystallographic determination. The structures of two of three …
Number of citations: 14 pubs.acs.org
HAJ Carless, OZ Oak - Tetrahedron letters, 1989 - Elsevier
Short syntheses of conduritols A and D, and dehydroconduritols, from benzene: The photo-oxidation of cis-cyclohexa-3, 5-diene-1,2-diol - ScienceDirect Skip to main contentSkip to article Elsevier …
Number of citations: 64 www.sciencedirect.com
SM Roberts, PW Sutton, L Wright - Journal of the Chemical Society …, 1996 - pubs.rsc.org
The reaction of the dienes 1–5 with diphenylketene to give the [2 + 2]-adducts 6–10 and the [4 + 2]-adducts 11–15, respectively, has been found to occur by an ionic mechanism …
Number of citations: 1 pubs.rsc.org
SH Lee, CS Jeong - Bulletin of the Korean Chemical Society, 2000 - koreascience.kr
The bacterial biotransformation of substituted benzenes by mutant strains ofpseudomonas putida, produced 3-haloge-nated cis-cyclohexa-3, 5-diene-1, 2-diols (1). 2 Compounds 1 …
Number of citations: 2 koreascience.kr
JR Gillard, DJ Burnell - Journal of the Chemical Society, Chemical …, 1989 - pubs.rsc.org
Facial Selectivity in the Diels-Alder Reactions of cis-Cyclohexa-3,5-diene-l,2-diol and Derivatives with N-Phenylmaleimide Page 1 J . CHEM. SOC., CHEM. COMMUN., 1989 1439 Facial …
Number of citations: 27 pubs.rsc.org
HG David - Journal of the Chemical Society, Chemical …, 1991 - pubs.rsc.org
Stereoselective Galactosyl Transfer to cis-Cyclohexa-3,5-diene-l,2-diol Page 1 376 J. CHEM. SOC., CHEM. COMMUN., 1991 Stereoselective Galactosyl Transfer to cis-Cyclohexa-3,5-diene-l,2-diol …
Number of citations: 9 pubs.rsc.org
HAJ Carless, JR Billinge, OZ Oak - Tetrahedron letters, 1989 - Elsevier
Endoperoxides such as (6), (15), (16) and (20) are available by microbial oxidation and photo-oxidation of arenes; uv photolysis of (6) yields mainly the βγ-epoxyketone (9), and further …
Number of citations: 44 www.sciencedirect.com
SV Ley, AJ Redgrave, SC Taylor, S Ahmed… - Synlett, 1991 - thieme-connect.com
A range of 3-substituted cis-cyclohexa-3, 5-diene-1, 2-diol derivatives (silyl, stannyl, aryl, alkenyl and alkynyl) have been prepared from the acetonide of readily available (1S, 2S)-3-…
Number of citations: 35 www.thieme-connect.com

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